
2-Propanol, 1-((4-amino-6-butoxy-1,3,5-triazin-2-yl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propanol, 1-((4-amino-6-butoxy-1,3,5-triazin-2-yl)amino)- is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The compound also features an amino group and a butoxy group attached to the triazine ring, as well as a propanol moiety. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-((4-amino-6-butoxy-1,3,5-triazin-2-yl)amino)- typically involves the reaction of 4-amino-6-butoxy-1,3,5-triazine with 2-propanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored and controlled to ensure consistent quality. After the reaction is complete, the product is purified using techniques such as distillation, crystallization, or chromatography to remove any impurities and obtain the final compound in its pure form.
化学反应分析
Types of Reactions
2-Propanol, 1-((4-amino-6-butoxy-1,3,5-triazin-2-yl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The amino and butoxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of functionalized triazine compounds.
科学研究应用
2-Propanol, 1-((4-amino-6-butoxy-1,3,5-triazin-2-yl)amino)- has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Medicine: The compound’s unique structure makes it a candidate for drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 2-Propanol, 1-((4-amino-6-butoxy-1,3,5-triazin-2-yl)amino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Propanol, 1-amino-: This compound has a similar propanol moiety but lacks the triazine ring and butoxy group.
2-Propanol, 1-butoxy-: This compound features a butoxy group but does not have the triazine ring or amino group.
2-Propanol, 1-(2-butoxy-1-methylethoxy)-: This compound has a more complex structure with additional functional groups.
Uniqueness
2-Propanol, 1-((4-amino-6-butoxy-1,3,5-triazin-2-yl)amino)- is unique due to its combination of a triazine ring, amino group, butoxy group, and propanol moiety. This unique structure imparts specific chemical and physical properties that distinguish it from other similar compounds and make it valuable for various applications.
属性
CAS 编号 |
63979-31-7 |
|---|---|
分子式 |
C10H19N5O2 |
分子量 |
241.29 g/mol |
IUPAC 名称 |
2-[(4-amino-6-butoxy-1,3,5-triazin-2-yl)amino]propan-2-ol |
InChI |
InChI=1S/C10H19N5O2/c1-4-5-6-17-9-13-7(11)12-8(14-9)15-10(2,3)16/h16H,4-6H2,1-3H3,(H3,11,12,13,14,15) |
InChI 键 |
VCCAIFCMUAYXMN-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=NC(=NC(=N1)NC(C)(C)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


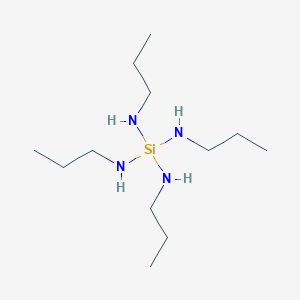



![2,2'-[(3-Aminopropyl)azanediyl]diacetic acid](/img/structure/B14505924.png)
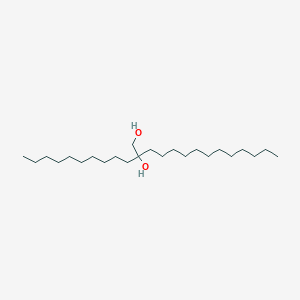
![2-Chloro-N-[5-(3,4-dimethoxyphenyl)pentyl]acetamide](/img/structure/B14505937.png)
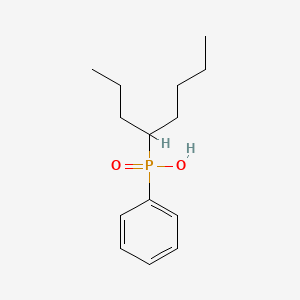


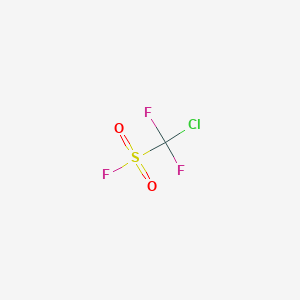

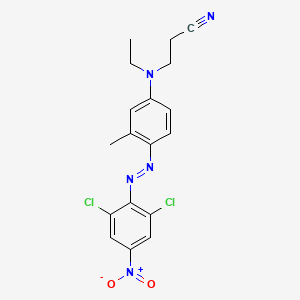
![2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B14505990.png)
